

Lanthanum Oxalate Hydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum oxalate*

Cat. No.: *B1582769*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical formula, structure, and properties of **lanthanum oxalate** hydrate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. The information presented herein is compiled from various scientific sources and is supplemented with detailed experimental protocols and data visualizations to facilitate a deeper understanding of this important inorganic compound.

Chemical Formula and Structure

Lanthanum oxalate hydrate is an inorganic compound with the general chemical formula $\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot n\text{H}_2\text{O}$. The degree of hydration (n) can vary, with the decahydrate, $\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$, being a commonly cited form.^{[1][2][3][4]} Another well-characterized form is a nonahydrate, more precisely described as $\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 9.2\text{H}_2\text{O}$.^{[5][6][7]}

The structural properties of **lanthanum oxalate** hydrates have been elucidated through single-crystal X-ray diffraction studies. The decahydrate possesses a monoclinic crystal system with the space group $P2_1/c$.^{[2][3]} In this structure, the lanthanum atoms are nine-coordinate, displaying a distorted tricapped trigonal prismatic geometry.^{[2][3]} The coordination sphere of each lanthanum ion is composed of oxygen atoms from both the oxalate ligands and water molecules. Specifically, each La(III) atom is coordinated to six oxygen atoms from three bidentate oxalate groups and three oxygen atoms from water molecules.^[2] The overall structure is a layered honeycomb arrangement.^{[2][3]}

The nonahydrate ($9.2\text{H}_2\text{O}$) form also crystallizes in a monoclinic system, but with the space group $\text{P}2_1/\text{a}$.^{[5][6][7]} In this structure, the lanthanum atom is also coordinated by oxygen atoms from three oxalate groups and three water molecules.^{[5][6][7]} The structure is described as layered, with lanthanum atoms linked by oxalate bridges.^{[5][6]} Some water molecules in this hydrate are not coordinated to the metal ion but are located between the layers.^{[5][6][7]}

Physicochemical Properties

Lanthanum oxalate hydrate typically appears as a white crystalline powder.^{[4][8]} It is characterized by its low solubility in water but is soluble in acids.^{[8][9]} The compound is hygroscopic and should be stored at ambient temperatures.^{[8][10]}

Quantitative Data Summary

The following tables summarize key quantitative data for **Lanthanum oxalate** hydrate, compiled from various sources.

Table 1: General Properties of **Lanthanum Oxalate** Hydrate

Property	Value	References
Molecular Formula	$\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot x\text{H}_2\text{O}$	[8]
Appearance	White powder	[4][8]
Solubility in H_2O	Highly insoluble	[8]
Sensitivity	Hygroscopic	[8][10]
Storage Temperature	Ambient	[8]

Table 2: Crystallographic Data for **Lanthanum Oxalate** Hydrates

Parameter	$\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$	$\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 9.2\text{H}_2\text{O}$	References
Crystal System	Monoclinic	Monoclinic	[2][3][5][6][7]
Space Group	$\text{P}2_1/\text{c}$	$\text{P}2_1/\text{a}$	[2][3][5][6][7]
a (Å)	-	10.460(2)	[5][6][7]
b (Å)	-	9.590(2)	[5][6][7]
c (Å)	-	11.358(2)	[5][6][7]
β (°)	-	114.36(03)	[5][6][7]
V (Å ³)	-	1308(1)	[5][6][7]
Z	-	2	[5][6][7]
ρ_{calc} (g/cm ³)	-	2.23	[5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **lanthanum oxalate** hydrate are crucial for reproducible research. The following sections provide protocols based on published literature.

Synthesis of Lanthanum Oxalate Hydrate Crystals

Method 1: Homogeneous Precipitation

This method allows for the growth of large, well-defined crystals.

- Reagents:
 - Lanthanum(III) nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$) (e.g., Thermo Scientific, 99.9%)[3]
 - Oxamic acid[3]
 - Nitric acid (0.01 M)[3]
- Procedure:[3]

- Prepare a 0.5 M solution of lanthanum nitrate in 0.01 M nitric acid.
- In an Eppendorf tube, mix 1.1 mL of the 0.5 M lanthanum nitrate solution (0.55 mmol) with 1.55 molar equivalents of oxamic acid (75 mg, 0.85 mmol).
- Gently heat the mixture to 40 °C to dissolve the oxamic acid, resulting in a transparent solution.
- Increase the temperature to 85 °C.
- Maintain the reaction mixture at 85 °C for approximately 7 hours, during which a colorless precipitate will form.
- Isolate the precipitate by filtration, wash with deionized water, and dry under appropriate conditions.

Method 2: Direct Precipitation

This is a simpler and more common method for producing **lanthanum oxalate** powder.

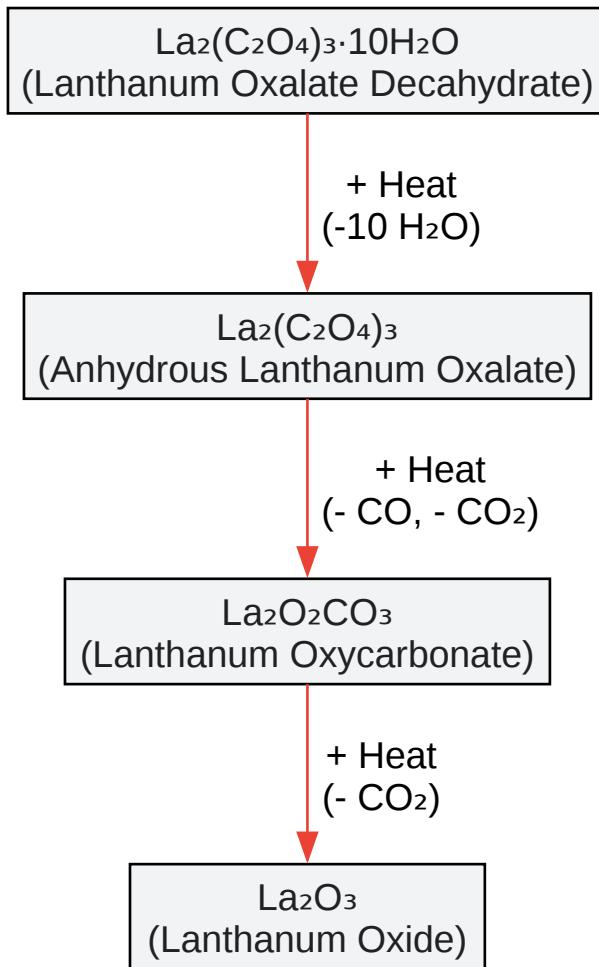
- Reagents:
 - A soluble lanthanum salt (e.g., lanthanum nitrate, $\text{La}(\text{NO}_3)_3$, or lanthanum chloride, LaCl_3) [\[11\]](#)
 - Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$) or a soluble oxalate salt [\[11\]](#)
- Procedure:[\[11\]](#)
 - Prepare an aqueous solution of the soluble lanthanum salt.
 - Prepare an aqueous solution of oxalic acid in excess.
 - Add the oxalic acid solution to the lanthanum salt solution with stirring. A white precipitate of **lanthanum oxalate** hydrate will form immediately.
 - Allow the precipitate to settle, then isolate it by filtration.

- Wash the precipitate with deionized water to remove any unreacted reagents and byproducts (e.g., nitric acid or hydrochloric acid).
- Dry the resulting solid, for example, in a low-temperature oven.

Thermal Decomposition Analysis

The thermal decomposition of **lanthanum oxalate** hydrate can be studied using thermogravimetric analysis (TGA).

- Instrumentation:
 - Thermogravimetric analyzer (e.g., SETSYS Evolution 1750)[2]
- Procedure:[2]
 - Place a known mass of the **lanthanum oxalate** hydrate sample into an alumina crucible (e.g., 100 μ L).
 - Heat the sample from room temperature (e.g., 20 °C) to a final temperature of 1000 °C at a constant heating rate (e.g., 10 °C/min).
 - Conduct the analysis under a controlled atmosphere, such as flowing air or nitrogen.
 - Record the mass loss as a function of temperature to determine the decomposition stages.

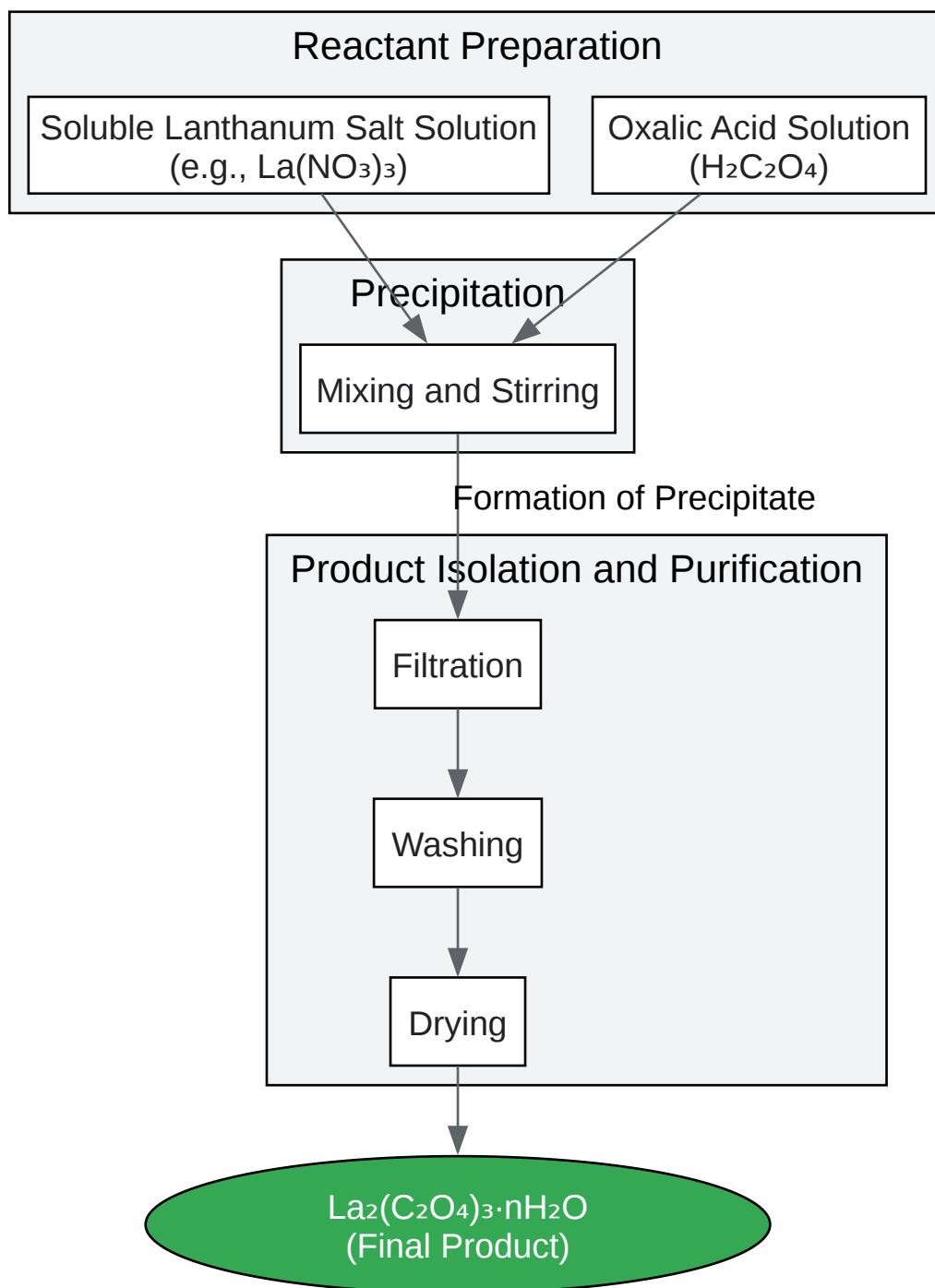

Reaction Pathways and Logical Relationships

The thermal decomposition of **lanthanum oxalate** decahydrate is a multi-step process that can be visualized to understand the transformation of the compound.

Thermal Decomposition Pathway of $\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$

The decomposition proceeds through the loss of water molecules, followed by the decomposition of the anhydrous oxalate to an intermediate carbonate, and finally to lanthanum oxide.[1][12]

Thermal Decomposition of Lanthanum Oxalate Decahydrate


[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of **Lanthanum oxalate** decahydrate.

Synthesis Workflow

The general workflow for the synthesis of **Lanthanum oxalate** hydrate via precipitation can be illustrated as follows.

General Synthesis Workflow for Lanthanum Oxalate Hydrate

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **lanthanum oxalate** hydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ysxbcn.com [ysxbcn.com]
- 2. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! ask.orkg.org]
- 8. americanelements.com [americanelements.com]
- 9. echemi.com [echemi.com]
- 10. LANTHANUM OXALATE | 537-03-1 chemicalbook.com]
- 11. Lanthanum oxalate - Wikipedia en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Lanthanum Oxalate Hydrate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582769#lanthanum-oxalate-hydrate-formula-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com